molecular formula C5H10O4S B186733 Oxolan-3-yl methanesulfonate CAS No. 156380-34-6

Oxolan-3-yl methanesulfonate

Cat. No.: B186733
CAS No.: 156380-34-6
M. Wt: 166.2 g/mol
InChI Key: KHXQGLSTCGSGLW-UHFFFAOYSA-N
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Description

This compound is an epoxide and is widely used as a reagent in organic synthesis . It is known for its versatility in various chemical reactions and applications in different fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-3-yl methanesulfonate can be synthesized through the reaction of tetrahydrofuran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is usually produced in powder form and stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as cerium (IV) methanesulfonate and sodium nitrite in the presence of wet silicon dioxide are used for oxidation reactions.

Major Products Formed

    Substitution: The major products formed are the corresponding substituted compounds where the methanesulfonate group is replaced by the nucleophile.

    Oxidation: The products formed depend on the specific oxidation conditions but can include aldehydes, ketones, and other oxidized derivatives.

Scientific Research Applications

Oxolan-3-yl methanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including alcohols, ketones, and esters.

    Polymer Chemistry: The compound is used as a crosslinking agent in the production of polymers.

    Pharmacology: It serves as a precursor in the synthesis of biologically active compounds such as antibiotics and anti-tumor agents.

    Electrochemical Applications: It is used in redox flow batteries, particularly involving the cerium (III)/cerium (IV) redox couple in methanesulfonic acid.

Mechanism of Action

The mechanism of action of oxolan-3-yl methanesulfonate involves its role as a biological alkylating agent . The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu, leading to various biochemical effects . The specific molecular targets and pathways involved depend on the context of its use in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-yl methanesulfonate
  • Tetrahydrofuran-4-yl methanesulfonate
  • Methanesulfonic acid esters of other cyclic ethers

Uniqueness

Oxolan-3-yl methanesulfonate is unique due to its specific structure and reactivity. Compared to other methanesulfonic acid esters, it offers distinct advantages in terms of its stability and versatility in various chemical reactions . Its applications in organic synthesis, polymer chemistry, and pharmacology further highlight its uniqueness and importance in scientific research .

Properties

IUPAC Name

oxolan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXQGLSTCGSGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156380-34-6
Record name oxolan-3-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Hydroxytetrahydrofuran (83.3 μL, 1.03 mmol) was dissolved in methylene chloride (anhydrous, 2 mL) and cooled to 0° C. followed by the addition of triethylamine (166 μL, 1.2 mmol) and methanesulfonyl chloride (88 μL, 1.14 mmol). The reaction mixture was stirred for 16 h while gradually warming to ambient temperature. The reaction was quenched with water, diluted with methylene chloride (20 mL), and the resulting layers were separated. The organic layer was washed with water (2×2 mL) and the combined aqueous phases were extracted with methylene chloride (2×3 mL). The combined organic phases were washed with brine (2×2 mL), dried over Na2SO4, filtered, and concentrated. The crude product was used directly in the next step.
Quantity
83.3 μL
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
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Quantity
166 μL
Type
reactant
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Quantity
88 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-tetrahydrofuranol (1 g, 6.5 mmol) in DCM (10 mL) was added triethylamine (1.9 mL, 13.6 mmol). The reaction mixture was stirred for 15 minutes at room temperature. To the reaction mixture was added methanesulfonyl chloride (1.08 mL, 13.6 mmol) at 0° C. The reaction mixture was stirred for a further 18 h. The reaction mixture was then quenched by addition of water, and diluted with EtOAc. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated to yield the title compound (1.9 g, 88%). δH (CDCl3) 5.32 (m, 1H), 4.10-3.80 (m, 4H), 3.70 (s, 3H), 2.30-2.20 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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